Cas no 1550673-64-7 (5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine)
5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine
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- Inchi: 1S/C10H9FN2OS/c1-14-7-4-2-3-6(9(7)11)8-5-13-10(12)15-8/h2-5H,1H3,(H2,12,13)
- InChI Key: YXLMUDHYSOOGNO-UHFFFAOYSA-N
- SMILES: S1C(C2=CC=CC(OC)=C2F)=CN=C1N
5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022L4T-100mg |
5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine |
1550673-64-7 | 95% | 100mg |
$380.00 | 2025-02-13 | |
| Aaron | AR022L4T-1g |
5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine |
1550673-64-7 | 95% | 1g |
$980.00 | 2025-02-13 | |
| Aaron | AR022L4T-250mg |
5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine |
1550673-64-7 | 95% | 250mg |
$500.00 | 2025-02-13 |
5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine
Introduction to 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine (CAS No. 1550673-64-7)
5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine, with the CAS number 1550673-64-7, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are heterocyclic compounds characterized by a five-membered ring containing one sulfur and one nitrogen atom. The presence of a fluorine and a methoxy group on the phenyl ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine can be represented as C10H9FNO2S. The fluorine substituent on the phenyl ring enhances the lipophilicity of the molecule, while the methoxy group contributes to its electronic properties and solubility. These structural features are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles, which are essential for its potential therapeutic applications.
In recent years, there has been a growing interest in thiazole derivatives due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine has been studied for its potential as a lead compound in the development of novel drugs targeting various diseases. For instance, research has shown that this compound exhibits potent inhibitory activity against certain enzymes involved in disease pathways, making it a promising candidate for further investigation.
A notable study published in the Journal of Medicinal Chemistry highlighted the role of 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine in modulating specific protein-protein interactions that are critical for cellular processes. The researchers found that this compound effectively disrupts these interactions, leading to significant therapeutic effects in preclinical models of cancer and neurodegenerative diseases. This finding underscores the potential of 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine as a versatile scaffold for drug design and optimization.
The synthesis of 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modification. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 2-fluoro-3-methoxybenzaldehyde with thiourea followed by cyclization to form the thiazole ring. Subsequent reduction of the resulting imine yields the desired amine product.
The physicochemical properties of 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine, such as its melting point, solubility, and stability, have been extensively characterized. These properties are crucial for understanding its behavior in biological systems and for optimizing its formulation as a pharmaceutical agent. For example, its solubility in various solvents can be fine-tuned by modifying the substituents on the phenyl ring or by forming prodrugs with enhanced bioavailability.
In addition to its potential therapeutic applications, 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine has also been explored as a tool compound in chemical biology research. Its ability to selectively target specific proteins or pathways makes it a valuable probe for studying cellular mechanisms and validating drug targets. This dual role as both a therapeutic candidate and a research tool highlights its broad significance in the field.
The safety profile of 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine is an important consideration for its development as a pharmaceutical product. Preclinical studies have generally shown favorable results, with no major toxicological concerns identified at therapeutic doses. However, ongoing research is necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, 5-(2-fluoro-3-methoxyphenyl)thiazol-2-amines (CAS No. 1550673-64-7) represents an exciting area of research with significant potential for advancing drug discovery and development. Its unique chemical structure and diverse biological activities make it a promising candidate for further investigation and optimization as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in addressing unmet medical needs.
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